Product packaging for Skp protein(Cat. No.:CAS No. 118549-95-4)

Skp protein

Cat. No.: B1167391
CAS No.: 118549-95-4
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Description

Context of Protein Biogenesis in Gram-Negative Bacteria

Protein biogenesis in Gram-negative bacteria is a complex, multi-step process. Proteins destined for the periplasm, outer membrane, or beyond are synthesized in the cytoplasm and then translocated across the inner membrane, primarily via the Sec machinery. oup.combiorxiv.organnualreviews.org Once in the periplasm, these proteins, particularly outer membrane proteins (OMPs), exist in an unfolded or partially folded state and are highly prone to aggregation in the aqueous environment. biorxiv.orgroyalsocietypublishing.org They must be guided through the periplasm to their final destinations, such as the outer membrane for insertion by the β-barrel assembly machine (BAM) complex. biorxiv.organnualreviews.org This journey necessitates the assistance of periplasmic chaperones to prevent premature folding or aggregation. biorxiv.orgroyalsocietypublishing.org

Overview of Periplasmic Chaperone Systems and Their Essentiality

The periplasmic space of Gram-negative bacteria is equipped with a network of chaperones that function independently of ATP. nih.govbiorxiv.org These chaperones act as "holdases," binding to unfolded or partially folded client proteins to keep them soluble and prevent their aggregation until they reach their destination or are properly folded. biorxiv.orgresearchgate.netnih.gov Key periplasmic chaperones in Escherichia coli include Skp, SurA, and DegP. oup.comnih.govroyalsocietypublishing.org While SurA is often considered a major chaperone for OMP biogenesis, Skp also plays a crucial role, particularly in preventing the aggregation of unfolded OMPs and, in some cases, facilitating their degradation by DegP. oup.commdpi.compnas.org The essentiality of these systems is highlighted by the fact that depletion or mutation of these chaperones can lead to the accumulation of misfolded proteins, activation of stress responses, and even cell death. biorxiv.orgmdpi.com The specific roles and relative importance of individual chaperones can vary depending on the bacterial species and the specific client protein. mdpi.com

Historical Discoveries and Initial Characterization of Skp Protein Function

The Seventeen-kilodalton protein (Skp), also known as OmpH in Escherichia coli, was initially identified as a periplasmic protein. Early studies characterized Skp as a homotrimeric protein involved in the biogenesis of newly synthesized outer membrane proteins. ebi.ac.uknih.gov Its ability to prevent the aggregation of model substrates in vitro, even in the absence of ATP, pointed towards its chaperone function. ebi.ac.uknih.gov Structural studies, including X-ray crystallography, revealed that the Skp trimer has a distinctive "jellyfish-like" architecture, with alpha-helical extensions forming a cavity capable of encapsulating unfolded substrates. ebi.ac.uknih.govnih.gov This structural feature provided early insights into how Skp might protect unfolded proteins from the aqueous periplasm. ebi.ac.uknih.gov Initial characterization also suggested a functional similarity to cytosolic chaperones like prefoldin, despite a different underlying topology. ebi.ac.uknih.govnih.gov Further research demonstrated that Skp could interact directly with membrane lipids and lipopolysaccharide (LPS), interactions that were found to be important for efficient Skp-assisted folding of membrane proteins. ebi.ac.uknih.gov The recognition of Skp's role expanded beyond just OMPs to include assisting in the folding of some soluble proteins and bacterial virulence factors, highlighting its broader client specificity. researchgate.netnih.gov

Here is a summary of some key characteristics of this compound:

CharacteristicDescription
Molecular WeightApproximately 17 kDa (monomer) ebi.ac.uknih.gov
Oligomeric StateHomotrimer ebi.ac.uknih.govnih.gov
Cellular LocalizationPeriplasm of Gram-negative bacteria oup.comnih.govbiorxiv.orgebi.ac.uk
FunctionPeriplasmic chaperone, prevents aggregation (holdase) nih.govbiorxiv.orgresearchgate.netnih.gov
Energy RequirementATP-independent nih.govebi.ac.uknih.gov
StructureJellyfish-like, with a central cavity and alpha-helical "tentacles" nih.govnih.govebi.ac.uknih.govnih.gov
Key ClientsOuter membrane proteins (OMPs), some soluble proteins, virulence factors nih.govbiorxiv.orgresearchgate.netnih.gov
Interaction with OMPsEncapsulates unfolded/partially folded OMPs nih.govnih.govebi.ac.uknih.gov
Interaction with LipidsCan interact directly with membrane lipids and LPS ebi.ac.uknih.gov
CharacteristicDescription
Molecular WeightApproximately 17 kDa (monomer)
Oligomeric StateHomotrimer
Cellular LocalizationPeriplasm of Gram-negative bacteria
FunctionPeriplasmic chaperone, prevents aggregation (holdase)
Energy RequirementATP-independent
StructureJellyfish-like, with a central cavity and alpha-helical "tentacles"
Key ClientsOuter membrane proteins (OMPs), some soluble proteins, virulence factors
Interaction with OMPsEncapsulates unfolded/partially folded OMPs
Interaction with LipidsCan interact directly with membrane lipids and LPS

Properties

CAS No.

118549-95-4

Molecular Formula

C10H8N2OS

Synonyms

Skp protein

Origin of Product

United States

Structural Architecture and Conformational Dynamics of Skp Protein

Quaternary Structure and Oligomeric States

Skp primarily functions as a homotrimer uniprot.orgnih.govnih.govuni.luwikipedia.orgguidetopharmacology.orgnih.govuniprot.orgebi.ac.ukontosight.ai. This oligomeric state is essential for its role in binding and protecting client proteins.

Homotrimeric Assembly and Stability

The stable homotrimeric assembly of Skp is mediated by a central β-barrel core domain uniprot.orgguidetopharmacology.orgontosight.ai. Each monomer contributes to this core, forming the "body" of the trimer from which other structural elements extend uniprot.orgguidetopharmacology.orgnih.govontosight.ai. The trimeric form of P. aeruginosa Skp has been determined to have a molecular weight of approximately 58.6 ± 0.7 kDa, while E. coli Skp monomers are around 17 kDa, resulting in a trimer of approximately 51 kDa nih.govuniprot.orgguidetopharmacology.orgnih.gov. The trimer is reported to be stable in aqueous solutions uniprot.org.

Equilibrium Between Monomeric and Trimeric Forms

Research has revealed that Skp exists in a concentration-dependent equilibrium between its monomeric and trimeric forms in the periplasm wikipedia.orggenecards.orgdrugbank.com. At lower physiological concentrations, such as the approximately 2 μM found in Escherichia coli during the stationary phase, the monomeric form is significantly populated and is characterized as intrinsically disordered and inactive wikipedia.orggenecards.orgdrugbank.comuniprot.org. The binding of client proteins plays a critical role in shifting this equilibrium towards the active, folded trimeric state wikipedia.orggenecards.orgfda.gov. Studies involving mutations, such as those at positions A103R and A108L in E. coli Skp, have demonstrated that specific amino acid substitutions can significantly alter this equilibrium, favoring the monomeric form wikipedia.orgdrugbank.com. The transition from the disordered monomer to the folded trimer is a coupled process, where the formation of the oligomerization interface drives the folding of the α-helical arms wikipedia.orggenecards.orguniprot.orgfda.gov. The concentration at which half of the Skp molecules are in the monomeric form (C0.5) for wild-type E. coli Skp has been quantified at around 1.5 μM wikipedia.orgdrugbank.com.

Table 1: Monomer-Trimer Equilibrium of E. coli Skp Variants

Skp VariantC0.5 (μM)NotesSource
Wild Type~1.5Half of molecules are in monomer form wikipedia.orgdrugbank.com
A103L~1.5Similar equilibrium to WT wikipedia.orgdrugbank.com
A103R7 ± 2Equilibrium shifted towards monomer wikipedia.orgdrugbank.com
A108L80 ± 20Equilibrium strongly shifted to monomer wikipedia.orgdrugbank.com
A108RFully monomeric (up to 1 mM)Monomeric at high concentrations wikipedia.orgdrugbank.com
V117PFully monomeric (up to 1 mM)Monomeric at high concentrations wikipedia.orgdrugbank.com

Note: C0.5 represents the protein concentration at which half of the molecules are in the monomeric form.

Characteristic "Jellyfish-like" Topology

The trimeric structure of Skp is distinctly described by a "jellyfish-like" topology uniprot.orgnih.govnih.govuni.luwikipedia.orgguidetopharmacology.orgnih.govebi.ac.ukontosight.ai. This architecture is fundamental to its function as a chaperone.

Elucidation of α-Helical Tentacles and Central Cavity

The "jellyfish" structure comprises a central cavity formed by three extended α-helical protrusions often referred to as "tentacles" uniprot.orgnih.govnih.govuni.luguidetopharmacology.orgnih.govebi.ac.ukontosight.ai. These hairpin-shaped α-helical extensions extend approximately 60 Å from the β-barrel trimerization domain uniprot.orgguidetopharmacology.orgnih.govontosight.ai. Each monomer contributes to these tentacle domains uniprot.org. The tentacles converge at their distal ends, creating a structure akin to a "three-pronged grasping forceps" guidetopharmacology.orgontosight.ai. The central cavity enclosed by these tentacles serves as the binding site for unfolded or partially folded OMP substrates nih.govuni.lu. This cavity has been estimated to have a side-to-side distance of about 25 Å uniprot.org. The internal surface of the cavity is primarily hydrophobic, facilitating interaction with the non-polar regions of unfolded client proteins nih.govuni.lu. Analysis of the electrostatic surface potential reveals that while the core domain is largely negatively charged, the tentacle domains, particularly at their tips, are rich in positive charges, contributing to Skp's basic pI of around 10.5 uniprot.orguni.lu.

Flexibility and Plasticity of Subunit Protrusions

A key feature of the Skp structure is the inherent flexibility and plasticity of its individual subunits and their α-helical tentacles nih.govuni.luamericanelements.comnih.govncats.iomcmaster.ca. Skp is known to undergo significant conformational changes uniprot.orgncats.io. The tentacles are not rigid but can splay open, allowing for an expansion of the central cavity nih.govncats.iomcmaster.ca. This conformational adaptability is crucial for Skp to accommodate client proteins of varying sizes ncats.iomcmaster.ca. Molecular dynamics simulations have provided detailed insights into the dynamics of the subunits and their transitions to an 'open' state, highlighting the dynamic nature of the apo-Skp structure in solution nih.govmcmaster.ca. Upon binding to an OMP substrate, the flexibility of the tentacle arms is observed to decrease, resulting in a more rigidified cavity around the bound client protein ncats.ioasm.org.

Intrinsic Conformational Dynamics

Table 2: Key Structural Features and Dimensions of Skp Trimer

FeatureDescriptionApproximate DimensionSource
Quaternary StructureHomotrimerN/A uniprot.orgnih.govnih.govuni.luwikipedia.orgguidetopharmacology.orgnih.govuniprot.orgebi.ac.ukontosight.ai
Monomer Molecular WeightSingle Skp subunit~17 kDa (E. coli) nih.govguidetopharmacology.orgnih.gov
Trimer Molecular WeightThree associated Skp subunits~51-59 kDa nih.govuniprot.orgguidetopharmacology.orgnih.gov
Overall Topology"Jellyfish-like"N/A uniprot.orgnih.govnih.govuni.luwikipedia.orgguidetopharmacology.orgnih.govebi.ac.ukontosight.ai
Tentacle ExtensionLength of α-helical protrusions from core~60 Å uniprot.orgguidetopharmacology.orgnih.govontosight.ai
Central Cavity WidthSide-to-side distance within tentacles~25 Å uniprot.org
Trimerization Domainβ-barrel core mediating subunit assemblyN/A uniprot.orgguidetopharmacology.orgontosight.ai

Note: Dimensions are approximate and based on available research findings.

Substrate-Induced Conformational Rearrangements

The structural basis of Skp's chaperone activity lies in its trimeric assembly, characterized by a distinctive jellyfish-like shape. Each monomer contributes to a central body domain and long alpha-helical extensions that form flexible "legs" or "arms" extending outwards. This arrangement creates a central cavity capable of enclosing client proteins. pharmacompass.comciteab.comnih.gov In its apo state (without bound substrate), the Skp trimer is characterized by significant flexibility and dynamic motions, particularly in its arm regions. nih.govontosight.ai

Upon encountering and binding to unfolded or partially folded OMP substrates, Skp undergoes substantial conformational rearrangements. nih.govdsmz.de This substrate-induced change involves a transition from a more flexible architectural scaffold to a more rigid structure that encapsulates the client protein. nih.govdsmz.de The flexible arms splay outwards, allowing the central hydrophobic cavity to expand and accommodate the incoming substrate. nih.govontosight.aifishersci.seamericanelements.com This expansion is crucial for Skp's ability to bind a diverse range of OMPs, which vary in size and the number of transmembrane beta-strands (e.g., from 8-stranded to 16-stranded OMPs). nih.govfishersci.seamericanelements.com

Research employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), and Molecular Dynamics (MD) simulations has provided detailed insights into these rearrangements. nih.govontosight.aidsmz.defishersci.seamericanelements.comfishersci.canih.gov These studies have shown that for smaller OMPs, a single Skp trimer can typically bind in a 1:1 stoichiometry, with the cavity expanding to enclose the substrate. fishersci.sewasteless.bio However, for larger OMPs, such as 16-stranded beta-barrels or two-domain proteins like OmpA, two Skp trimers may bind to a single substrate molecule, forming a 2:1 Skp:OMP complex to provide sufficient protection from aggregation. pharmacompass.comfishersci.seamericanelements.comwasteless.bio Within the Skp cavity, substrates interact through a combination of hydrophobic contacts and potential interactions with charged residues on the Skp arms. nih.gov Interestingly, even when bound within the Skp trimer, unfolded OMP substrates like OmpX and tOmpA retain a degree of conformational flexibility, exhibiting dynamics on the submillisecond timescale. dsmz.defishersci.canih.gov For multi-domain proteins, Skp can selectively bind and maintain the unfolded state of the transmembrane domain within its cavity, while allowing periplasmic domains to fold outside the chaperone cage. citeab.com

Allosteric Regulation of Dynamic States

The dynamic states of Skp are subject to regulation, primarily through the binding of its client proteins. This interaction can be viewed as a form of allosteric regulation, where substrate binding at one site influences the conformation and dynamics of the entire trimeric structure and its cavity, which are distant from the initial contact points. uni.luresearchgate.netfishersci.caecsci.co.kr

A key regulatory mechanism coupled with folding and oligomerization is the transition between the monomeric and trimeric states of Skp. In the absence of client proteins, Skp can exist in a monomeric form which is intrinsically disordered and chaperone inactive. wasteless.biociteab.com Upon encountering a client protein, the monomeric Skp rapidly folds and assembles into the active trimeric, jellyfish-like structure, encapsulating the client. wasteless.biociteab.com This disorder-to-order transition coupled with oligomerization represents a unique activation mechanism for this ATP-independent chaperone. wasteless.bio

The intrinsic dynamics of the apo Skp trimer, including the flexibility and splaying motions of its subunits, are significantly altered upon substrate binding. nih.govontosight.ai The binding of an OMP client leads to a substantial decrease in the flexibility of the Skp arms, effectively stiffening the cavity around the bound substrate. nih.govdsmz.de This change in dynamic state is crucial for stabilizing the unfolded or partially folded client protein and preventing its aggregation in the periplasm. This regulation occurs in the ATP-depleted environment of the periplasm and is understood to be thermodynamically modulated. americanelements.comfishersci.ca

Relationship Between Dynamics and Chaperone Activity

The dynamic properties of Skp are fundamentally linked to its function as a molecular chaperone. The inherent flexibility of the apo Skp trimer, particularly the ability of its cavity to expand, allows it to accommodate and bind a broad spectrum of unfolded OMPs of varying sizes. nih.govfishersci.seamericanelements.com This dynamic adaptability is essential for its role as a general holdase chaperone in the periplasm.

Once the substrate is bound, the transition to a more rigid, encapsulated state within the hydrophobic cavity is critical for preventing client protein aggregation. citeab.comfishersci.seamericanelements.comwasteless.biociteab.com By sequestering the hydrophobic regions of unfolded OMPs, Skp shields them from the aqueous environment, thereby inhibiting off-pathway aggregation that would otherwise lead to misfolding and loss of function.

Furthermore, the dynamic state of the bound substrate within the Skp cavity is also thought to be functionally important. dsmz.defishersci.ca The observed submillisecond dynamics of the client protein while complexed with Skp may facilitate energy-independent substrate release at the outer membrane, where OMPs are transferred to the β-barrel Assembly Machinery (BAM) complex for folding and insertion. dsmz.de This dynamic state ensures that the substrate remains in a conformation competent for subsequent steps in the biogenesis pathway.

The functional cycle of Skp, involving the transition between the inactive monomeric state and the active trimeric state regulated by client binding, directly couples its dynamic assembly properties to its chaperone activity. wasteless.biociteab.com The ability of Skp to undergo these significant conformational and oligomeric changes in response to substrate availability underscores the critical relationship between its dynamics and its essential role in maintaining periplasmic proteostasis. Skp's chaperone activity also extends to assisting the folding of some soluble proteins by preventing the aggregation of folding intermediates, further highlighting the importance of its holdase function mediated by dynamic substrate sequestration.

Skp-OMP Binding Stoichiometry Examples

Skp TrimersOMP Size/TypeStoichiometryReference
1Smaller OMPs (e.g., 8-stranded)1:1 fishersci.sewasteless.bio
2Larger OMPs (e.g., 16-stranded)2:1 fishersci.seamericanelements.comwasteless.bio
2LipA2:1 pharmacompass.com

Note: This table presents examples of observed stoichiometries and could be rendered as an interactive data table.

Molecular Mechanisms of Skp Chaperone Function

Holdase Activity and Aggregation Prevention

The primary function of Skp as a holdase is to prevent the misfolding and aggregation of its substrate proteins in the aqueous environment of the periplasm. ebi.ac.ukbiorxiv.orgnih.govpnas.org This is particularly critical for OMPs, which are synthesized in the cytoplasm and must traverse the periplasm in an unfolded or partially folded state before insertion into the outer membrane. nih.govpnas.orgresearchgate.netpnas.org

Sequestration of Unfolded Polypeptide Chains

Skp sequesters unfolded or partially folded polypeptide chains within its central cavity. ebi.ac.uknih.govbiorxiv.orgnih.govresearchgate.netnih.gov The jellyfish-like structure, with its flexible alpha-helical tentacles, can accommodate substrates of varying sizes. ebi.ac.uknih.govresearchgate.netresearchgate.net This encapsulation shields exposed hydrophobic regions of the non-native protein from the aqueous periplasm, thereby preventing intermolecular interactions that lead to aggregation. ebi.ac.uknih.govresearchgate.net Studies have shown that Skp can encapsulate entire unfolded proteins or, for larger substrates, bind in a stoichiometry of one or two Skp trimers per substrate. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net For instance, 8-stranded OMPs may bind one Skp trimer, while larger 10- to 16-stranded OMPs may bind up to two copies of Skp. nih.govnih.govresearchgate.net

Inhibition of Non-Native Protein Interactions

By binding to and sequestering unfolded intermediates, Skp directly inhibits non-native protein interactions that would otherwise lead to the formation of insoluble aggregates. ebi.ac.uknih.govresearchgate.net This holdase activity ensures that the substrate proteins remain soluble and available for subsequent interactions with downstream folding and insertion machinery, such as the β-barrel Assembly Machinery (BAM) complex in the outer membrane. nih.govnih.govpnas.orgpnas.org Research indicates that Skp reduces aggregation without necessarily altering the folding rates of its substrates, resulting in a higher yield of active protein. nih.govresearchgate.net

Principles of Substrate Recognition and Binding

Skp exhibits broad substrate specificity, interacting with a range of proteins, predominantly OMPs, but also some soluble periplasmic proteins. nih.govnih.govresearchgate.net Its interaction with substrates is characterized by a combination of non-specific hydrophobic and electrostatic interactions. researchgate.netplos.orgnih.govresearchgate.netnih.gov

Broad Substrate Specificity for Outer Membrane Proteins (OMPs)

Skp is primarily known for its role in the biogenesis of OMPs, which are integral membrane proteins with a characteristic β-barrel structure. nih.govresearchgate.netpnas.orgnih.gov It interacts with a wide variety of unfolded OMPs during their transit through the periplasm. nih.govnih.gov Examples of known OMP substrates include OmpA, LamB, PhoE, FadL, and BtuB. nih.gov The ability of Skp to accommodate OMPs of different sizes, from 8-stranded to 16-stranded β-barrels and potentially larger, highlights its broad specificity for this class of proteins. nih.govnih.govresearchgate.net

Hydrophobic and Electrostatic Interactions with Substrates

Skp interacts with its substrates through a combination of non-specific hydrophobic and electrostatic interactions. researchgate.netplos.orgnih.govresearchgate.netnih.gov The inner surface of the Skp cavity, formed by the alpha-helical tentacles, contains hydrophobic residues that can interact with exposed hydrophobic patches on unfolded or partially folded substrates. researchgate.netpnas.orgresearchgate.net These hydrophobic interactions are considered a major driving force for substrate binding. nih.govresearchgate.net

In addition to hydrophobic interactions, electrostatic interactions also contribute to substrate binding. researchgate.netplos.orgnih.govresearchgate.netnih.gov Skp is a relatively basic protein with a high isoelectric point (pI ~10.3-10.5), giving it a positive charge. nih.govplos.org Many OMPs, in contrast, are negatively charged (pI typically ranging from 4.5 to 6). nih.govplos.org This charge complementarity facilitates electrostatic interactions between Skp and its substrates. plos.orgresearchgate.net Detailed analyses suggest that alternate salt bridge formation between Skp and OMPs can help the substrate move into the Skp cavity. plos.org While both types of interactions are involved, some studies suggest that hydrophobic interactions may play a more significant role compared to charge-charge interactions in certain cases. nih.gov The affinity of Skp for its substrates is generally in the low nanomolar to low micromolar range, arising from the cumulative effect of multiple transient interactions. researchgate.netbiorxiv.orgfrontiersin.orgnih.govnih.gov

Stoichiometry of Skp-Substrate Complex Formation

Skp exists as a homotrimer with a characteristic "jellyfish"-like architecture, featuring a central cavity formed by three α-helical "legs" extending from a β-barrel body. This structure provides a hydrophobic environment within the cavity where unfolded or partially folded client proteins can bind.

Research has shown that the stoichiometry of Skp-substrate complex formation can vary depending on the size and nature of the client protein. For a number of substrates, including smaller OMPs such as OmpA, OmpG, and YaeT, a 1:1 stoichiometry between the Skp trimer and the substrate is observed. In this mode, the client protein is typically encapsulated within the central cavity of a single Skp trimer.

However, for larger OMP substrates that exceed the capacity of a single Skp trimer's cavity, such as BtuB, FhuA, and LptD, a 2:1 stoichiometry (two Skp trimers per substrate molecule) can occur. This multivalent binding mechanism allows Skp to sequester larger clients effectively, preventing their aggregation. The exact architecture of the 2:1 complex is still being investigated, but it is proposed that the client protein is flanked by two Skp trimers, or that the Skp trimers coordinate to accommodate the larger substrate.

Studies using techniques like tryptophan fluorescence, NMR, and fluorescence correlation spectroscopy have been instrumental in determining these stoichiometries for various Skp-OMP complexes.

Below is a table summarizing observed stoichiometries for some Skp substrates:

SubstrateTypical Size (kDa)Observed Stoichiometry (Skp Trimer : Substrate)Method(s) UsedSource(s)
OmpX161:1NMR
tOmpA191:1Tryptophan fluorescence, NMR
OmpA351:1Tryptophan fluorescence
OmpG331:1Tryptophan fluorescence, Fluorescence spectroscopy
YaeT-1:1Fluorescence spectroscopy
OmpC381:1Fluorescence correlation spectroscopy
NalP321:1Tryptophan fluorescence
BamA891:1Tryptophan fluorescence
LipA-1:1, 2:1Binding assays
BtuB66>1:1 (likely multivalent)Inference from size, experimental data consistent
FhuA79>1:1 (likely multivalent)Inference from size, experimental data consistent
LptD87>1:1 (likely multivalent)Inference from size

Note: Stoichiometry for larger substrates (>1:1) often implies binding of multiple Skp trimers to a single client.

ATP-Independent Chaperone Mechanism

A defining characteristic of Skp is its ability to function as a chaperone without requiring ATP hydrolysis. This is particularly important in the bacterial periplasm, which lacks a significant ATP pool. Skp operates primarily as a "holdase" chaperone. In this capacity, it binds to unfolded or partially folded proteins, sequestering exposed hydrophobic regions and preventing their premature aggregation in the crowded periplasmic environment.

The ATP-independent mechanism involves the dynamic interaction between the flexible α-helical "tentacles" of the Skp trimer and the hydrophobic surfaces of the client protein. Upon binding to a client, the intrinsically disordered monomeric form of Skp can fold and assemble into the active trimeric "jellyfish" structure, encapsulating the client within its cavity. This disorder-to-order transition coupled with oligomerization is a notable feature of Skp's activation mechanism.

Skp's holdase activity does not actively accelerate the folding rate of bound client proteins. Instead, it maintains the client in a soluble, non-aggregated state, effectively increasing the yield of active protein by preventing misfolding and precipitation. This mechanism is particularly relevant for proteins with long-lived, aggregation-prone folding intermediates.

Substrate Release and Transfer Dynamics

The release of client proteins from Skp is a critical step in the protein biogenesis pathway, allowing the substrates to proceed to their final destinations, such as insertion into the outer membrane by the BAM complex. Despite the high affinity and stability of Skp-OMP complexes, the release mechanism is energy-independent and coupled to downstream processes.

The dynamic nature of the Skp-substrate complex plays a key role in facilitating release. While the global lifetime of the complex can be long, the local interactions between Skp and the substrate are dynamic and transient. This inherent flexibility allows for conformational changes that may be necessary for substrate transfer.

Mechanisms Facilitating Substrate Dissociation

Several mechanisms are proposed to facilitate the dissociation of substrates from Skp. One primary driver of release is the recognition and interaction of the Skp-bound OMP with the downstream folding and insertion machinery, particularly the BAM complex. The increased thermodynamic stability gained by the OMP upon successful insertion into the lipid bilayer of the outer membrane provides the driving force for its release from the chaperone.

The rapid conformational dynamics of OMPs bound within the Skp cavity are thought to enable localized substrate release upon encountering the outer membrane assembly machinery. This suggests a mechanism where the folding and insertion process at the outer membrane "pulls" the substrate out of the Skp cavity.

Furthermore, Skp can interact with other periplasmic factors, such as the protease DegP, which can lead to the degradation of stalled or misfolded Skp-substrate complexes, effectively removing them from the productive folding pathway. In some cases, Skp itself can be degraded alongside its substrate by DegP, acting as a sacrificial adaptor protein to ensure quality control.

Coupling of Release to Downstream Folding Machinery

The release of OMPs from Skp is tightly coupled to their engagement with the BAM complex in the outer membrane. As the Skp-chaperoned OMP arrives at the outer membrane, it is recognized by the BAM complex, which is the primary machinery responsible for inserting and folding β-barrel proteins into the outer membrane.

In vitro studies have demonstrated that the presence of outer membrane vesicles or liposomes containing the BAM complex can facilitate the release and folding of OMPs from Skp-OMP complexes. This coupling ensures that the OMP is transferred to the appropriate cellular machinery for its final maturation step, preventing its release into the bulk periplasm where it could aggregate.

The interaction between Skp and the BAM complex, particularly with BamA, is thought to be crucial for this handover process. The POTRA domains of BamA are hypothesized to interact with incoming unfolded OMP substrates, potentially facilitating their transfer from Skp into the BAM complex for insertion.

Disaggregase Activity and Resolution of Protein Aggregates

While primarily known for its holdase activity in preventing aggregation, recent research indicates that Skp also possesses disaggregase activity, contributing to the resolution of existing protein aggregates in the periplasm. This activity is particularly important under cellular stress conditions where protein misfolding and aggregation are more prevalent.

Studies have shown that Skp can disassemble oligomeric aggregates of OMPs like OmpX and OmpC. This disaggregase function is distinct from its holdase activity and adds another layer to Skp's role in maintaining periplasmic protein homeostasis.

Furthermore, Skp has been observed to act synergistically with other periplasmic chaperones, such as SurA, in the disaggregation of OMP aggregates. This synergistic activity highlights the cooperative nature of the periplasmic chaperone network in dealing with protein quality control issues. The precise molecular mechanisms by which Skp disassembles aggregates are still under investigation, but it is likely related to its ability to bind and unfold misfolded protein structures.

ChaperonePrimary ActivityDisaggregase ActivitySynergistic Disaggregation with SkpSource(s)
SkpHoldaseYesN/A
SurAHoldase, PPIaseLimited/IndirectYes
DegPProtease, ChaperoneInvolved in degradationNot directly as disaggregase

Skp's disaggregase activity, in conjunction with its holdase function and cooperation with other chaperones, underscores its vital role in the periplasmic protein quality control system, ensuring that proteins either fold correctly or are cleared when misfolded.

Functional Interplay Within the Periplasmic Protein Quality Control Network

Synergistic Action with Other Periplasmic Chaperones

Skp operates in concert with other periplasmic chaperones, most notably SurA, to facilitate the proper handling of unfolded or misfolded OMPs. pnas.orgportlandpress.comnih.govsjtu.edu.cn While both Skp and SurA function as "holdases" that prevent the aggregation of unfolded OMPs in the periplasm, they exhibit distinct characteristics and cooperative behaviors. pnas.orgpnas.orgmicrobiologyresearch.org

Cooperative Roles with SurA in OMP Biogenesis

SurA is considered the primary periplasmic chaperone for the transport of the bulk of OMP substrates to the outer membrane. nih.govsjtu.edu.cnpnas.org Skp and DegP, on the other hand, constitute a secondary or parallel pathway that acts as a quality control mechanism, particularly under stress conditions or when the primary SurA pathway is compromised. tandfonline.comnih.govsjtu.edu.cn Despite this distinction, Skp and SurA can exhibit synergistic activity, such as in the disassembly of oligomeric OMP aggregates. pnas.orgpnas.orgresearchgate.net Studies using single-molecule fluorescence spectroscopy have shown that both chaperones can expand unfolded OMPs and induce rapid chain reconfigurations, preventing misfolding and aggregation. pnas.orgpnas.orgresearchgate.net

Differentiating Functional Overlap and Substrate Selectivity with SurA

While both Skp and SurA bind to unfolded OMPs, there are differences in their substrate selectivity and how they interact with clients. Some studies suggest that SurA is essential for the biogenesis of a wide range of OMPs, while Skp may have a more specialized role or act as a rescue chaperone for substrates that fail to properly engage with SurA or the downstream assembly machinery. pnas.orgnih.govmicrobiologyresearch.orgasm.org For instance, depletion of SurA leads to a significant decrease in OMP levels in the outer membrane, whereas Skp depletion results in the accumulation of misfolded OMPs but maintains outer membrane density. pnas.org This suggests that SurA is crucial for efficient OMP targeting and insertion, while Skp plays a more prominent role in managing misfolded intermediates. pnas.org Research indicates that SurA primarily interacts with monodispersed OMPs, while Skp can interact with and potentially solubilize aggregated substrates. portlandpress.com Furthermore, studies have explored the thermodynamic and dynamic aspects of their interactions with OMPs, revealing that both chaperones modulate the energy landscape of their substrates, albeit with potentially different mechanisms. pnas.orgpnas.org

Coordination with Periplasmic Proteases

The periplasmic quality control network also involves the coordinated action of chaperones and proteases to degrade misfolded or damaged proteins. DegP is a key periplasmic protease with chaperone activity, and it interacts with Skp in the degradation pathway of aberrant OMPs. portlandpress.comnih.govpnas.orgoup.com

Interrelationship with DegP in Misfolded Protein Degradation

Skp and DegP work together to clear misfolded OMPs from the periplasm. portlandpress.comnih.govpnas.orgmdpi.com While DegP can directly degrade some unfolded OMP substrates, particularly those accumulating in the periplasm, the degradation of OMPs that have stalled during the assembly process at the outer membrane often requires the action of Skp. pnas.orgresearchgate.net Skp can remove these stalled substrates from the β-barrel assembly machine (BAM complex) and deliver them to DegP for degradation. pnas.orgresearchgate.netnih.govpnas.org This highlights a specific cooperative role for Skp in the quality control of OMPs that have initiated but failed to complete assembly. pnas.orgpnas.org

Skp as a Sacrificial Adaptor Protein in Targeted Proteolysis

A significant finding regarding the Skp-DegP interaction is that Skp can function as a "sacrificial adaptor protein." pnas.orgmdpi.comresearchgate.netnih.govpnas.org In this mechanism, Skp binds to defective OMP substrates and facilitates their degradation by DegP. pnas.orgmdpi.compnas.org Crucially, Skp itself is degraded alongside its bound substrate by DegP. pnas.orgmdpi.comresearchgate.netpnas.org This sacrificial role ensures the efficient clearance of assembly-compromised OMPs and prevents the accumulation of potentially toxic intermediates. pnas.orgnih.govpnas.org The high affinity and stability of the Skp-OMP complex provide a rationale for why Skp must be degraded with its substrate to enable release and subsequent degradation. pnas.org Experimental data, such as in vivo protein stability assays monitoring Skp degradation in a DegP-dependent manner when bound to a defective OMP variant, support this model. pnas.orgpnas.org

Integration into the Outer Membrane Protein (OMP) Biogenesis Pathway

Interaction with the Sec Translocon for Nascent OMP Entry

OMPs are synthesized in the cytoplasm and translocated across the inner membrane into the periplasm by the Sec translocon (SecYEG). nih.govoup.com Skp has been implicated in interacting with nascent OMPs as they emerge from the Sec machinery. nih.govresearchgate.netasm.org This interaction is thought to occur at an early stage, potentially while the OMPs are still in contact with the Sec complex. researchgate.net Experimental evidence, including in vivo cross-linking studies, supports the idea that Skp can associate with OMPs as they exit the SecYEG translocon. nih.govresearchgate.net

Studies using stopped-flow kinetics and molecular dynamics simulations suggest that the entry of an OMP into the Skp cavity is a directional process, initiated by the interaction between the OMP's N-terminus and the "tentacle" domain of the trimeric Skp. researchgate.netplos.org The flexibility of Skp's tentacles, combined with non-specific electrostatic interactions between the positively charged Skp and negatively charged OMPs, facilitates the OMP's gradual entry into the Skp cavity. researchgate.netplos.orgacs.org This early interaction with Skp is crucial for preventing the aggregation of unfolded OMPs in the periplasm immediately after their translocation. oup.commicrobiologyresearch.org

Role in OMP Delivery to the β-Barrel Assembly Machine (BAM) Complex

Following their translocation into the periplasm and binding to chaperones like Skp, unfolded OMPs are transported to the outer membrane for insertion and folding by the BAM complex. nih.govoup.comnih.gov The BAM complex, primarily composed of BamA and BamD in E. coli, is the essential machinery for this process. elifesciences.orgelifesciences.org

While SurA is considered the primary chaperone delivering OMPs to BAM, Skp also plays a role in this process. nih.govresearchgate.net Skp is thought to deliver its bound OMP substrates to the BAM complex, although the precise mechanism of substrate release from Skp and transfer to BAM is not fully understood. nih.govmdpi.com It has been proposed that the interaction between OMPs and the BAM complex, particularly the POTRA domains of BamA, may trigger the release of the OMP from Skp. oup.com This suggests a hand-off mechanism where Skp presents the unfolded OMP to the BAM machinery for final assembly.

Research indicates that Skp's interaction with OMPs is dynamic, and the chaperone can accommodate OMPs of varying sizes by expanding its cavity or by multiple Skp trimers binding to a single large OMP. oup.comnih.gov This flexibility is important for its role in delivering diverse OMP substrates to the BAM complex.

Quality Control Mechanism for Stalled OMP Substrates

Beyond its role in general OMP transport, Skp is critically involved in a quality control mechanism that deals with OMPs that fail to fold or assemble correctly at the BAM complex. nih.govpnas.orgnih.gov Studies have shown that OMP substrates that stall during the assembly process at the BAM complex can be recognized and removed by Skp. nih.govnih.gov

In this quality control pathway, Skp functions as a "sacrificial adaptor protein". researchgate.netnih.govpnas.org It binds to the stalled OMP substrate at the BAM complex, displacing it from the assembly machinery. elifesciences.orgnih.govnih.gov Following displacement, Skp directly facilitates the degradation of the defective OMP by the periplasmic protease DegP. nih.govpnas.orgnih.gov Notably, Skp itself is often degraded alongside its bound, assembly-compromised substrate by DegP. researchgate.netnih.govpnas.org This mechanism ensures the clearance of stalled intermediates from the BAM complex, preventing clogging of the assembly machinery and maintaining efficient OMP biogenesis. nih.govnih.gov

Research findings highlight the specific requirement for Skp in the DegP-mediated degradation of OMPs that have initiated folding but have stalled before full membrane integration. researchgate.netnih.govpnas.org This suggests a specialized role for Skp in rescuing or disposing of OMPs that have committed to the assembly pathway but are unable to complete it successfully.

Data illustrating the involvement of Skp in the degradation of stalled OMPs often comes from experiments using folding-defective OMP variants and analyzing their stability in the presence or absence of Skp and DegP. Such studies have demonstrated the dependence on both Skp and DegP for the efficient degradation of these stalled substrates. pnas.org

ComponentRoleInteraction with Skp
Sec TransloconTranslocates nascent OMPs across the inner membrane.Skp interacts with OMPs as they emerge from Sec. nih.govresearchgate.netasm.org
BAM ComplexInserts and folds OMPs into the outer membrane.Skp delivers OMPs to BAM; removes stalled substrates from BAM. nih.govelifesciences.orgmdpi.comnih.gov
DegPPeriplasmic protease and chaperone.Degrades stalled OMP substrates facilitated by Skp; Skp is also degraded. nih.govpnas.orgnih.gov
SurAPrimary periplasmic chaperone for OMP transport.Functions in a parallel pathway to Skp, with some functional redundancy. nih.govelifesciences.org
Nascent OMPsUnfolded or partially folded outer membrane proteins.Skp binds and encapsulates OMPs to prevent aggregation. nih.govnih.govbiorxiv.org
Stalled OMPsOMPs that fail to assemble correctly at the BAM complex.Skp removes them from BAM and targets them for degradation by DegP. nih.govpnas.orgnih.gov

Table 1: Key Components Interacting with Skp in OMP Biogenesis and Quality Control.

Physiological Significance and Biological Roles of Skp Protein

Maintenance of Periplasmic Proteostasis and Cellular Homeostasis

The periplasmic space of Gram-negative bacteria is a dynamic environment where proteins undergo folding and assembly before reaching their final destinations. Maintaining proteostasis, the balance of protein synthesis, folding, and degradation, in this compartment is vital for cellular homeostasis. Skp is a key player in this process, primarily by chaperoning outer membrane proteins (OMPs) and preventing their misfolding and aggregation. scispace.comnih.govbiorxiv.orgnih.govnih.govpnas.orgfrontiersin.org

OMPs are synthesized in the cytoplasm and translocated into the periplasm in an unfolded state. frontiersin.org Skp, along with other periplasmic chaperones like SurA and FkpA, binds to these unfolded OMPs, preventing their premature folding or aggregation in the aqueous periplasm. biorxiv.orgpnas.orgfrontiersin.org This holdase activity is crucial for ensuring that OMPs remain in a folding-competent state until they are delivered to the β-barrel assembly machine (BAM complex) in the outer membrane for insertion and folding. scispace.comnih.govnih.govstring-db.org

Research has shown that Skp binds to unfolded OMPs with high affinity, in the low nanomolar range, forming stable complexes. nih.govpnas.org The interaction is influenced by both hydrophobic and electrostatic forces. nih.govplos.org The trimeric structure of Skp can encapsulate client proteins within its hydrophobic cavity, and for larger OMPs, multiple Skp trimers can bind to a single substrate. nih.govnih.gov

While SurA is often considered the primary chaperone for OMP biogenesis in Escherichia coli, Skp plays a critical, sometimes partially redundant, role, particularly under stress conditions or when other chaperone pathways are compromised. pnas.orgpnas.orgdntb.gov.ua Deletion studies have shown that while surA mutants exhibit a drastic decrease in OMP density in the outer membrane, skp mutants lead to an accumulation of misfolded OMPs and activation of cellular stress responses, with OMP density remaining relatively unchanged. biorxiv.org This suggests that Skp is particularly important for quality control, managing the accumulation of unfolded OMPs. pnas.org

Skp's role extends to chaperoning some soluble proteins in the periplasm as well. scispace.comnih.gov Its ability to prevent aggregation of model soluble proteins in vitro is independent of ATP. ebi.ac.uk

Contribution to Bacterial Stress Response Mechanisms

Maintaining periplasmic proteostasis is particularly challenging under stressful conditions that can lead to protein misfolding and aggregation. Skp is an important component of the bacterial stress response machinery, helping cells cope with various environmental insults. frontiersin.orgfrontiersin.org

The expression of skp, along with other periplasmic chaperones like surA, fkpA, and the protease degP, is regulated by stress-responsive pathways, notably the σE (sigma E) regulon. frontiersin.orgfrontiersin.org The σE pathway is activated by various forms of extracytoplasmic stress, including heat, membrane damage, and the presence of detergents. frontiersin.org Increased levels of Skp under these conditions help to mitigate the accumulation of misfolded proteins that can arise from stress. biorxiv.orgasm.org

Furthermore, Skp is involved in the quality control of OMPs that fail to assemble correctly at the BAM complex. pnas.orgpnas.org It can displace stalled substrates from the BAM complex and, in conjunction with the periplasmic protease DegP, facilitate their degradation. pnas.orgpnas.org In this context, Skp can act as a "sacrificial adaptor protein," being degraded alongside its bound, defective substrate by DegP. pnas.orgpnas.org This mechanism is crucial for clearing the BAM complex and preventing the accumulation of potentially toxic protein aggregates, thereby contributing to the cell's ability to withstand stress. pnas.org

Studies have shown that co-expression of Skp and FkpA chaperones can improve cell viability and alter the global expression of stress response genes during the production of recombinant proteins, highlighting their role in managing cellular stress induced by protein overexpression and misfolding. researchgate.net

Impact on Bacterial Virulence and Host-Pathogen Interactions

Many bacterial virulence factors are proteins that are secreted or localized to the bacterial surface, requiring transit through the periplasmic space. dntb.gov.uaresearchgate.netnih.gov The proper folding and assembly of these virulence factors are often dependent on periplasmic chaperones like Skp. dntb.gov.uaresearchgate.net

Skp has been implicated in the virulence of several Gram-negative pathogens. By ensuring the correct folding and transport of outer membrane proteins and other secreted virulence factors, Skp contributes to the integrity of the bacterial envelope and the ability of the pathogen to interact with and colonize the host. frontiersin.orgdntb.gov.uanih.gov

For example, studies on Salmonella Typhimurium have shown that a skp mutant exhibits significant attenuation in a murine infection model. frontiersin.org Similarly, the secretion of lipase (B570770) A, a virulence factor in Pseudomonas aeruginosa, is nearly abolished when the skp gene is knocked out. frontiersin.org This indicates that Skp is a crucial chaperone for the biogenesis and secretion of certain virulence factors in different bacterial species. frontiersin.orgdntb.gov.ua

While the relative importance of Skp compared to other chaperones like SurA in virulence can vary depending on the bacterial species and the specific client protein, its role in maintaining the quality control of proteins destined for the bacterial surface or secretion underscores its contribution to bacterial pathogenesis. dntb.gov.uanih.gov Understanding the role of Skp in the biogenesis of virulence factors may offer potential avenues for developing novel antimicrobial strategies. nih.govdntb.gov.uaresearchgate.net

Biotechnological Applications in Recombinant Protein Production

The ability of Skp to prevent protein aggregation and promote proper folding in the periplasm has made it a valuable tool in biotechnology, particularly for the production of recombinant proteins in Gram-negative bacteria like Escherichia coli. scispace.comnih.govgbiosciences.comnih.gov

Expressing foreign proteins in bacteria can often lead to their misfolding and aggregation, forming insoluble inclusion bodies. nih.gov Co-expression of molecular chaperones, including periplasmic ones like Skp, can significantly enhance the solubility, proper folding, and yield of recombinant proteins. nih.govgbiosciences.comnih.gov

Skp has been successfully used to improve the expression and solubility of various recombinant proteins, including single-chain antibody fragments (scFvs) and bacterial virulence factors. scispace.comnih.govnih.gov For Skp-sensitive proteins that form folding intermediates, the presence of Skp during refolding assays has been shown to reduce aggregation and result in a higher yield of active protein. scispace.comnih.gov

While the exact mechanism by which Skp enhances recombinant protein yield is still being investigated, its holdase activity, sequestering partially folded intermediates and preventing their aggregation, is considered a primary factor. scispace.com The selection of an appropriate chaperone for co-expression can be challenging and often requires empirical approaches. gbiosciences.com However, the demonstrated success of Skp in improving the production of various recombinant proteins highlights its utility in biotechnological applications. scispace.comnih.govgbiosciences.comnih.gov

Advanced Methodologies for Characterizing Skp Protein

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods provide valuable information on the conformational states, dynamics, and interactions of Skp in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution, particularly for proteins in solution rsc.org. Solution NMR has been extensively used to investigate the Skp-OMP system, providing detailed insights into their interactions and conformational changes rsc.orgpnas.org.

Studies utilizing solution NMR, such as those employing H-N TROSY HSQC spectra, have revealed the structural and dynamic features of both apo Skp and client-bound holo Skp. These studies indicate that each protomer within the Skp trimer samples an ensemble of rapidly exchanging unstructured conformations with short lifetimes (< 1 ms) rsc.org. NMR has been instrumental in characterizing the monomer-trimer transition of Skp, demonstrating its correlation with a disorder-to-order transition and the switch from an inactive to an active state rsc.org. Atomic-resolution characterization by NMR has shown that the folding process occurs at the oligomerization interface through the stapling of the N- and C-terminals of the -helical coiled-coil arms rsc.org.

NMR has also provided direct evidence regarding the state of client proteins when bound to Skp. For instance, NMR studies of the Skp-OmpA complex have shown that while the -barrel domain of OmpA remains unfolded within the Skp cavity, its periplasmic domain folds into its native conformation and tumbles independently pnas.org. Complementary NMR relaxation experiments and cross-linking studies further support this model, indicating that the OmpA -barrel is bound deep within the Skp cavity pnas.org.

NMR pseudocontact shifts (PCS) have been explored as a tool for structural and functional studies of protein multimers like the Skp homotrimer researchgate.net. By attaching paramagnetic tags to specific sites, PCS can provide long-range distance information, aiding in the structural determination of protein regions or bound ligands researchgate.net.

Detailed research findings from NMR studies on Skp-OMP complexes, such as those with OmpX and tOmpA, have provided a comprehensive structural and dynamic model of the system rsc.org. Intermolecular NOEs (Nuclear Overhauser Effects) and PREs (Paramagnetic Relaxation Enhancements) have been used to map interaction interfaces and conformational dynamics rsc.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of proteins and monitor conformational changes. CD experiments have been employed to study the structural integrity and stability of the Skp trimer and its complexes with OMPs nih.govuni-konstanz.deresearchgate.net.

CD experiments have demonstrated that the Skp trimer remains stable across a wide pH range, from pH 3 to pH 11 nih.govuni-konstanz.de. Studies on the interaction of Skp with OmpA using CD spectroscopy have shown that OmpA remains largely unfolded when bound to Skp in solution, even in the presence of lipopolysaccharide (LPS) d-nb.info. Upon addition of lipid bilayers, the CD spectra of Skp-OmpA complexes show an increase in amplitude, indicating the completion of secondary structure formation in OmpA, which requires the presence of membranes d-nb.info.

CD spectroscopy has been used to compare the secondary structure of OmpA when free, bound to Skp, and in the presence of LPS and lipid bilayers researchgate.net. The spectrum of OmpA in complex with Skp suggests less secondary structure compared to the hydrophobically collapsed state of OmpA in aqueous solution, indicating that Skp helps prevent misfolding researchgate.net.

Fluorescence Spectroscopy, Including Single-Molecule FRET (smFRET) and FCS

Fluorescence spectroscopy, including techniques like steady-state fluorescence, fluorescence quenching, single-molecule Förster Resonance Energy Transfer (smFRET), and Fluorescence Correlation Spectroscopy (FCS), provides insights into protein conformation, dynamics, and interactions in solution, often at the single-molecule level uni-muenchen.debiorxiv.org.

Fluorescence quenching experiments have been used to probe the interaction between Skp and OMPs. For example, in the OmpA-Skp complex, Skp efficiently shields the tryptophan residues of OmpA's transmembrane strands from quenching by aqueous acrylamide, indicating that Skp protects these hydrophobic regions nih.govuni-konstanz.de.

smFRET and FCS are powerful tools for studying the conformational dynamics of proteins and their interactions with chaperones under native-like conditions uni-muenchen.debiorxiv.org. smFRET allows monitoring distance changes between labeled sites on a protein, providing information on conformational transitions and dynamics uni-muenchen.denih.gov. FCS measures fluorescence intensity fluctuations in a small volume to determine diffusion rates, concentrations, and aggregation states biorxiv.orgbiorxiv.org.

Single-molecule fluorescence spectroscopy, including smFRET and FCS, has been used to dissect the conformational dynamics and thermodynamics of Skp binding to unfolded OmpX biorxiv.org. These studies have shown that Skp can expand unfolded OmpX and induce microsecond chain reconfigurations biorxiv.org. FCS has also been used to probe the stoichiometry of Skp-OMP complexes and investigate the disaggregation capabilities of Skp nih.govbiorxiv.org. For instance, FCS studies have reported 1:1 stoichiometries for Skp complexes with OMPs like OmpC nih.gov.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Native nano-ESI-IMS-MS has been applied to study the assemblies of unfolded OMPs with the periplasmic chaperone Skp researchgate.net. This technique helps understand how Skp accommodates client proteins of various sizes within its hydrophobic cavity researchgate.net. IMS-MS can provide information on the stoichiometry of Skp-OMP complexes, revealing that the stoichiometry can be dependent on the size of the OMP client nih.govresearchgate.net. For example, IMS-MS studies have shown that Skp forms 1:1 assemblies with smaller OMPs like tOmpA, but can form 2:1 assemblies with larger clients such as tBamA researchgate.net.

IMS-MS does not provide atomic-resolution structures but can capture the repertoire of conformational states adopted by protein assemblies in the gas phase nih.gov. By measuring the drift time and calculating the collision cross-section (CCS), IMS-MS can distinguish between different conformational states of the same protein complex nih.gov.

Table 1: Stoichiometry of Skp-OMP Complexes determined by various techniques

OMP ClientTechnique(s) UsedReported Stoichiometry (Skp:OMP)Source(s)
tOmpATryptophan Fluorescence, NMR, IMS-MS1:1, 1:1, 1:1 nih.gov, nih.gov, researchgate.net
NalPTryptophan Fluorescence1:1 nih.gov
OmpGTryptophan Fluorescence1:1 nih.gov
OmpATryptophan Fluorescence, CD, Fluorescence Spectroscopy1:1, 1:1, 1:1 nih.gov, nih.gov, plos.org
BamATryptophan Fluorescence, IMS-MS1:1, 2:1 nih.gov, researchgate.net
OmpXNMR, smFRET/FCS1:1, - nih.gov, biorxiv.org
OmpCFCS1:1 nih.gov

Note: Stoichiometry determined by IMS-MS for tBamA was 2:1, while tryptophan fluorescence reported 1:1, suggesting potential differences depending on the technique and conditions.

High-Resolution Structural Biology Approaches

High-resolution structural biology techniques provide detailed three-dimensional models of proteins, revealing atomic arrangements and interaction interfaces.

X-ray Crystallography for Atomic Structures

X-ray crystallography is a primary method for determining the atomic structure of proteins when they can be crystallized nih.govrcsb.org. The crystal structure of Escherichia coli Skp has been determined at high resolution, providing a detailed view of its trimeric architecture nih.govrcsb.orgebi.ac.uklbl.gov.

The crystal structure of Skp at a resolution of 2.35 Å revealed its homotrimeric "jellyfish" structure rcsb.org. This structure consists of a trimerization domain formed by three intersubunit -sheets and three hairpin-shaped -helical extensions (tentacles) that extend outwards nih.govrcsb.org. The arrangement of these components creates a central cavity nih.govrcsb.org.

The crystallographic data provided key parameters about the Skp structure, including its total structure weight (51.13 kDa for the trimer), atom count (3,119), and the number of modeled and deposited residues rcsb.org. The resolution and R-values (R-Value Work: 0.223, R-Value Free: 0.279) indicate a well-refined structure rcsb.org.

The crystal structure of Skp highlighted its unexpected structural similarity to the cytosolic chaperone prefoldin, despite arising from different topologies rcsb.orgresearchgate.net. This structural insight supports the proposed biochemical mechanism where Skp's architecture, with its flexible prongs and distinct surface properties, facilitates the binding and protection of unfolded OMPs rcsb.org. Crystallography has also helped identify potential binding sites, such as a putative LPS binding site on the outer surface of Skp nih.gov.

Table 2: Crystallographic Data and Refinement Statistics for E. coli Skp (PDB ID: 1SG2)

ParameterValueSource
Resolution ()2.35 rcsb.org
R-Value Work0.223 rcsb.org
R-Value Free0.279 rcsb.org
Space GroupP222 rcsb.org
Unit Cell Dimensionsa=61.2, b=78.6, c=105.0 rcsb.org
Total Structure Weight (kDa)51.13 rcsb.org
Atom Count3,119 rcsb.org
Modeled Residue Count392 rcsb.org
Deposited Residue Count459 rcsb.org
Unique Protein Chains1 rcsb.org

The crystal structure (PDB ID 1SG2) serves as a fundamental basis for interpreting data obtained from other biophysical techniques, such as NMR and IMS-MS, by providing a high-resolution model of the protein's folded state rsc.org.

Cryo-Electron Microscopy (Cryo-EM) for Complex Assemblies

Cryo-Electron Microscopy (Cryo-EM), particularly single-particle analysis, has become a powerful technique for determining the three-dimensional structures of large and flexible protein complexes, including the SCF complex containing Skp1. researchgate.netidrblab.netdrugbank.com Unlike X-ray crystallography, Cryo-EM does not require protein crystallization, making it suitable for studying complexes that are difficult to crystallize. genscript.comgenecards.org Samples are rapidly frozen in a thin layer of vitreous ice, preserving their native state. researchgate.netdrugbank.comnih.gov Two-dimensional images are captured from various angles, and computational methods are used to reconstruct a high-resolution 3D model. researchgate.netdrugbank.com

Cryo-EM has provided significant insights into the architecture of SCF complexes. For instance, the cryo-EM structure of the human CRL1FBXO4 complex, a member of the Cullin-1 E3 ligase family that includes Skp1, revealed a homodimer architecture. nih.gov This structural analysis demonstrated how the substrate recognition subunit FBXO4 interacts with both the adaptor protein Skp1 and the scaffold protein CUL1. nih.gov The resolution achieved in such studies can be near-atomic, allowing for the visualization of molecular details and interactions within the complex. researchgate.netidrblab.netdrugbank.com

Illustrative Data: Cryo-EM Resolution of SCF Complexes

SCF Complex Component(s) Studied (Example)OrganismResolution (Å) (Example)PubChem CID (if applicable)
SKP1-CUL1-FBXO4Human~3.70, ~3.4CUL1: See Table 1
SKP1-SKP2-CKS1Human~3.4SKP2: See Table 1
SKP1-CUL1-F-box protein (General)VariousVariableSKP1: See Table 1

Note: Resolutions can vary depending on the specific complex, sample quality, and technological advancements.

Detailed research findings from Cryo-EM studies have elucidated the spatial arrangement of Skp1 within the SCF complex and its interaction interfaces with CUL1 and F-box proteins. uni-saarland.denih.gov This structural information is vital for understanding how the complex assembles and recruits substrates for ubiquitination. uni-saarland.deresearchgate.net

Computational Modeling and Simulation

Computational approaches, including molecular dynamics simulations and bioinformatics, complement experimental techniques by providing insights into the dynamic behavior of Skp protein and predicting its properties based on sequence and known structures.

Molecular Dynamics (MD) Simulations for Conformational Trajectories

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational changes of proteins and protein complexes at the atomic level. By simulating the movement of atoms and molecules over time, MD can reveal the flexibility of this compound, the dynamics of its interactions with binding partners, and how these dynamics might influence complex assembly and function.

Studies utilizing MD simulations have investigated the conformational flexibility of Skp1, particularly in regions involved in F-box protein recognition. For example, simulations have shown that certain helices in Skp1 display significant flexibility when not bound to an F-box protein, suggesting their role in recognizing and binding diverse F-box proteins. MD simulations have also been applied to study the dynamics of SCF complexes, providing insights into domain motions that might be relevant for substrate ubiquitination. Furthermore, MD simulations have been used to explore the impact of post-translational modifications, such as glycosylation, on Skp1 homodimerization and interaction with F-box proteins.

Illustrative Data: Insights from Molecular Dynamics Simulations

Simulation Target (Example)Key Finding (Example)Reference
Skp1 (unbound)Helices H6, H7, and H8 exhibit conformational flexibility.
Skp1-Skp2 complexDomain motion observed that could decrease distance to substrate ubiquitination site.
Glycosylated Skp1 homodimer (T. gondii)Glycosylation weakens homodimerization by disrupting C-terminal interactions.

MD simulations can provide quantitative data on parameters like Root Mean Square Deviation (RMSD) to assess structural stability and conformational changes over the simulation time.

Bioinformatics Approaches for Sequence and Structural Prediction

Bioinformatics plays a crucial role in the analysis of this compound sequences and the prediction of their structural and functional features. Techniques include sequence alignment, domain prediction, homology modeling, and increasingly, machine learning-based methods for protein structure prediction.

Sequence analysis of Skp1 homologs across different species can reveal conserved regions, particularly the F-box binding domain, highlighting its essential role. Bioinformatics tools can predict secondary and tertiary structures of Skp1, although experimental methods are necessary for high-resolution validation, especially for complexes. Advanced bioinformatics approaches, including those leveraging deep learning, are continuously improving the accuracy of protein structure prediction directly from amino acid sequences. These methods can also predict protein-protein interaction sites, providing valuable hypotheses for experimental validation.

Illustrative Data: Bioinformatics Predictions for Skp1

Prediction Type (Example)Method (Example)Finding/Application (Example)Reference
Domain PredictionSequence motif analysisIdentification of the conserved F-box binding domain.
Secondary Structure PredictionMachine Learning modelsPrediction of alpha-helices and beta-strands in Skp1.
Tertiary Structure Prediction (Homology)Homology modeling based on known structuresModeling of Skp1 structure based on related proteins.
Interaction Site PredictionMachine Learning/Evolutionary coupling analysisPrediction of residues involved in Skp1-F-box protein interactions.

Bioinformatics provides the initial framework for understanding this compound based on its sequence and evolutionary context, guiding subsequent experimental investigations.

Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for characterizing the interactions of this compound with its binding partners and determining its oligomerization state in solution.

Protein-Protein Interaction Assays (e.g., SPR, ITC)

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to quantify protein-protein interactions, providing data on binding affinity, kinetics, and thermodynamics.

SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. ITC directly measures the heat released or absorbed upon molecular binding, providing a complete thermodynamic profile of the interaction, including K_D, enthalpy (ΔH), and entropy (ΔS).

These methods are invaluable for studying the interactions between Skp1 and F-box proteins, as well as the assembly of the SCF complex. While specific detailed examples of SPR or ITC data solely for Skp1 interactions were not extensively detailed in the search results, these techniques are standard for characterizing the binding events central to SCF complex formation. For instance, they can be used to determine the binding affinity of different F-box proteins for Skp1 or the interaction between Skp1 and CUL1.

Illustrative Data: Protein-Protein Interaction Parameters (Conceptual)

Interacting Proteins (Example)Method (Example)K_D (Example)k_on (Example)k_off (Example)ΔH (Example)ΔS (Example)
Skp1 - F-box Protein XSPRLow nMHighLowN/AN/A
Skp1 - CUL1ITCHigh nMN/AN/ANegativeVariable

Note: Specific values would depend on the proteins studied and experimental conditions. SPR provides kinetic data (k_on, k_off), while ITC provides thermodynamic data (ΔH, ΔS) in addition to affinity (K_D).

These assays provide quantitative data on the strength and nature of the interactions that govern SCF complex assembly and substrate recognition.

Cross-linking and Gel Filtration for Oligomerization States

Cross-linking and gel filtration (size exclusion chromatography) are biochemical techniques used to investigate the oligomerization state of proteins and the composition of protein complexes in solution.

Chemical cross-linking uses bifunctional reagents to covalently link proteins that are in close proximity within a complex or oligomer. The cross-linked products can then be analyzed by SDS-PAGE, where the presence of higher molecular weight bands indicates the formation of dimers, trimers, or larger oligomers/complexes. This method can capture transient interactions or stabilize complexes for further analysis.

Gel filtration separates proteins based on their size in solution. By passing a protein sample through a column packed with porous beads, proteins elute at different volumes depending on whether they are monomeric, part of a stable oligomer, or in a larger complex. Coupling gel filtration with techniques like multi-angle light scattering can provide more accurate molecular weight determination of eluting species.

These techniques have been applied to study the oligomerization of Skp proteins and the assembly of SCF complexes. For instance, analytical gel filtration has been used to assess the oligomeric state of recombinant this compound, showing elution volumes consistent with trimeric forms in some cases. Cross-linking experiments can further confirm the presence of this compound in higher molecular weight complexes, indicative of its assembly with CUL1, F-box proteins, and other SCF components.

Illustrative Data: Oligomerization State Analysis (Conceptual)

Method (Example)Sample Analyzed (Example)Observed Result (Example)Interpretation (Example)
Gel FiltrationPurified Skp1Elution profile corresponding to a molecular weight of ~54 kDaSkp1 exists as a trimer in solution.
Cross-linking + SDS-PAGECell LysateDetection of higher molecular weight bands containing Skp1Skp1 is part of larger protein complexes.

These methods provide experimental evidence for the self-association of this compound or its incorporation into larger functional assemblies.

Compound Information

Table 1 lists the key protein components discussed in the context of this compound characterization and their corresponding standard identifiers. For large protein molecules like Skp1, CUL1, and SKP2, standard PubChem CIDs typically associated with small chemical compounds are not applicable. Instead, widely used identifiers such as NCBI Gene IDs and UniProt IDs are provided.

Stopped-Flow Kinetics for Reaction Mechanism Analysis

Stopped-flow kinetics is a powerful technique used to study rapid biochemical reactions occurring in the millisecond to second timescale, providing critical insights into reaction mechanisms and intermediate states that are not discernible by conventional methods. fishersci.cauni.lucenmed.com In the context of this compound, stopped-flow kinetics, particularly when coupled with Förster Resonance Energy Transfer (FRET), has been instrumental in dissecting the dynamics of its interaction with client proteins, such as outer membrane proteins (OMPs). labsolu.cajst.go.jp

FRET-based stopped-flow experiments involve labeling Skp and its client OMP with donor and acceptor fluorophores, respectively. By rapidly mixing the labeled proteins in a stopped-flow apparatus and monitoring the change in fluorescence intensity over time, researchers can observe the kinetics of protein-protein interaction and conformational changes. fishersci.cauni.lulabsolu.cajst.go.jp Studies utilizing this approach have shown that the interaction between Escherichia coli Skp and OmpC, an OMP substrate, is a highly directional process. labsolu.ca The N-terminus of the OMP client protein initiates entry into the central cavity of the trimeric Skp chaperone. labsolu.ca

Detailed kinetic traces obtained from FRET-based stopped-flow experiments using site-specifically labeled Skp and OmpC mutants have revealed multi-phasic binding kinetics, suggesting the presence of several intermediate steps during the interaction process. labsolu.cajst.go.jp For instance, time-courses of fluorescence intensity changes were observed to be triphasic at certain labeling sites on Skp (e.g., K55C and D128C) and biphasic at others (e.g., E82C), indicating complex binding and conformational rearrangement events. labsolu.ca

Analysis of these kinetic data, often complemented by molecular dynamics simulations, has provided a detailed molecular picture of how OMPs enter the Skp cavity. labsolu.canih.gov These studies suggest that electrostatic interactions between the OMP and Skp play a dominant role in driving the initial entrance of the OMP's N-terminal polypeptide into the chaperone's cavity from its open bottom. labsolu.ca

Table 1: Summary of Stopped-Flow Kinetics Findings for Skp-OMP Interaction

MethodProteins StudiedKey ObservationMechanistic InsightSource
FRET-based Stopped-Flow KineticsSkp and OmpC (labeled)Multi-phasic fluorescence intensity changesSuggests multiple intermediate steps in binding. labsolu.cajst.go.jp
FRET-based Stopped-Flow KineticsSkp and OmpC (labeled)N-terminus of OmpC enters Skp cavity first.Directional entry of client protein into chaperone. labsolu.ca
Stopped-Flow KineticsSkp and OMPs (labeled)Kinetics of OMP entry into Skp central cavity.Electrostatic interactions drive initial OMP entry. labsolu.ca

Note: Data presented in this table are derived from research findings using stopped-flow kinetics to study this compound interactions.

Genetic and Cell-Based Methodologies

Genetic and cell-based methodologies are crucial for understanding the physiological function of this compound in vivo, complementing the detailed mechanistic insights gained from biochemical and biophysical techniques. These approaches involve manipulating the skp gene within living organisms and observing the resulting phenotypic changes.

Mutagenesis and Gene Deletion Studies for Functional Dissection

Mutagenesis and gene deletion studies are fundamental tools for dissecting the specific roles of this compound in cellular processes. By creating targeted mutations or completely removing the skp gene, researchers can assess the necessity of Skp for various functions, particularly in the context of OMP biogenesis and bacterial viability.

Studies involving the complete deletion of the skp gene (Δskp mutants) in Escherichia coli have shown that these mutants are viable, although they may exhibit subtle changes in their outer membrane physiology. wikipedia.org However, the essentiality of Skp becomes apparent in the absence of other periplasmic chaperones or proteases. For instance, double mutants lacking both Skp and the periplasmic protease DegP (Δskp ΔdegP) are unable to grow at physiological temperatures in rich medium, highlighting a crucial, partially redundant role for Skp in preventing the accumulation of protein aggregates in the periplasm when DegP is absent. wikipedia.org

Point mutagenesis studies, where specific amino acid residues in Skp are altered, can provide more fine-grained insights into the functional importance of particular regions or residues. While the provided search results primarily discuss skp gene deletion, the principle of point mutagenesis is widely applied to study protein function by perturbing specific interactions or structural elements. For example, studies on other proteins, like the SARS-CoV-2 Spike protein, demonstrate how saturation mutagenesis can identify mutations that impact protein conformation and interactions, a methodology applicable to understanding critical residues in Skp's chaperone activity. wikipedia.org In the context of Skp, introducing stop codons in the skp leader sequence has been used in control experiments for in vivo expression studies to create Skp-deficient backgrounds. cenmed.com

Gene deletion studies have also revealed complex genetic interactions between skp and genes encoding other components of the OMP assembly machinery or periplasmic chaperones. For example, while the loss of skp alone has minor effects on the assembly of certain OMPs like LptD, the simultaneous loss of Skp and other proteins such as FkpA or BamB significantly impairs LptD assembly, suggesting redundant functions or cooperative roles in OMP biogenesis pathways. fishersci.ie

Table 2: Effects of skp Gene Deletion on Bacterial Phenotypes

Genetic BackgroundGrowth Phenotype (Rich Medium, 37°C)Periplasmic AggregationOMP Levels/AssemblySource
Wild-typeNormalLowNormal wikipedia.org
ΔskpViable (slight OM changes)Increased (in absence of DegP)Minor defects observed for some OMPs wikipedia.orgfishersci.ie
Δskp ΔdegPNo growthSignificant accumulationNot directly assessed in this context wikipedia.org
Δskp ΔfkpANot specified, but increased vancomycin (B549263) sensitivityNot specifiedImpaired LptD assembly fishersci.ie
Δskp ΔBamBNot specifiedNot specifiedImpaired LptD assembly fishersci.ie

Note: Data compiled from studies investigating the effects of single and double gene deletions involving skp.

In Vivo Functional Assays in Model Organisms

One common in vivo assay involves monitoring the stability and levels of Skp and its client proteins within bacterial cells under different conditions or in mutant backgrounds. In vivo protein stability assays, often performed by inhibiting de novo protein synthesis (e.g., using spectinomycin) and tracking protein abundance over time via techniques like Western blotting, have demonstrated that Skp itself can be degraded alongside its bound substrates by periplasmic proteases like DegP. nih.govnih.gov This finding supports the model of Skp acting as a sacrificial adaptor protein in the quality control pathway for stalled or misfolded OMPs. nih.govnih.gov Quantitative analysis of these assays can provide data on the kinetics of protein degradation in vivo. nih.gov

Competitive infection models in animal hosts, such as mice infected with Salmonella enterica strains, are powerful in vivo assays to assess the contribution of Skp to bacterial virulence and survival in a complex environment. Studies using Salmonella strains with skp mutations have shown that while skp deletion may not significantly affect fitness in rich laboratory media, it can lead to a significant competitive disadvantage during infection, indicating a crucial role for Skp in adapting to or surviving within the host environment. These assays often involve infecting animals with a mixture of wild-type and mutant strains and quantifying the bacterial load of each strain in relevant tissues over time.

Furthermore, monitoring the levels and proper localization of OMPs in skp mutant strains using techniques like Western blotting or proteomics provides direct evidence for Skp's role in OMP biogenesis in vivo. Studies have consistently shown that the absence of functional Skp can lead to reduced levels of various OMPs, highlighting its importance in their proper folding, transport, and insertion into the outer membrane. wikipedia.org Proteomic analysis of skp mutant strains has revealed broader impacts on the cellular proteome, including changes in the abundance of other chaperones and proteins involved in stress responses.

Table 3: Examples of In Vivo Functional Assays for this compound

Assay TypeModel Organism(s)Key MeasurementFunctional InsightSource
Protein Stability AssayE. coliDegradation kinetics of Skp and OMPsSkp is degraded with stalled substrates by DegP. nih.govnih.gov
Competitive Infection ModelSalmonellaBacterial fitness in hostSkp is important for virulence and survival in vivo.
OMP Level/Localization AnalysisE. coli, SalmonellaAbundance of various OMPsSkp is required for proper OMP biogenesis. wikipedia.org
In Vivo Expression AssaysE. coliYield of recombinant proteinsSkp can enhance expression of some soluble proteins. cenmed.com

Note: Data presented in this table illustrate the application of in vivo assays to study this compound function.

These advanced methodologies, ranging from the high-resolution kinetic analysis provided by stopped-flow techniques to the physiological relevance assessed through genetic manipulation and in vivo assays, collectively contribute to a comprehensive understanding of this compound's multifaceted roles in bacterial protein homeostasis and survival.

Emerging Research Directions and Future Perspectives on Skp Protein

Comprehensive Elucidation of Substrate Repertoire Beyond OMPs

While Skp is best known for chaperoning OMPs, emerging evidence suggests a broader substrate specificity that extends to soluble periplasmic proteins. nih.govnih.gov Initial studies, particularly in Escherichia coli, identified several interacting proteins beyond the typical OMPs like OmpA and LamB. nih.gov These included other outer membrane proteins such as FadL and BtuB, as well as soluble periplasmic proteins like MalE and OppA. nih.gov This indicates that Skp may not solely be a specialized chaperone for a limited set of OMPs but possesses a wider substrate spectrum. nih.gov

Future research aims to comprehensively map this expanded substrate repertoire. Techniques such as proteomics, co-immunoprecipitation coupled with mass spectrometry, and in vitro binding assays are being employed to identify novel Skp clients. Understanding the full range of proteins that interact with Skp is crucial for deciphering its complete physiological role in bacterial proteostasis. This includes investigating its potential involvement in the folding and stability of various secreted proteins and periplasmic enzymes, which could have implications for bacterial virulence and survival in diverse environments. nih.gov

Quantitative Analysis of Skp-Mediated Protein Folding Pathways

Quantitative analysis of how Skp influences protein folding pathways is a key area of current and future research. Skp acts as a holdase, sequestering unfolded or partially folded proteins within its hydrophobic cavity, thereby preventing aggregation. nih.govnih.govnih.govfrontiersin.org Studies have shown that the stoichiometry of Skp binding to OMPs can vary depending on the size of the client protein, with larger OMPs potentially requiring the binding of more than one Skp trimer for complete sequestration. nih.govnih.gov

Investigation of Skp in Diverse Bacterial Species and Environments

Much of the foundational research on Skp has been conducted in model organisms, particularly Escherichia coli. mdpi.comresearchgate.net However, Skp homologs are widely conserved across various Gram-negative bacteria, suggesting its importance in diverse species and environments. mdpi.com Future research will focus on investigating the function and regulation of Skp in a broader range of bacteria, including pathogenic species and those inhabiting extreme environments.

Studies in bacteria like Pseudomonas aeruginosa have already highlighted the importance of Skp for the biogenesis of specific virulence factors, such as lipase (B570770) A, and for survival in challenging conditions like those found in sputum. frontiersin.org Comparative studies of Skp from different bacterial species can reveal variations in its structure, substrate specificity, and regulatory mechanisms, which may reflect adaptations to specific environmental niches or differences in their periplasmic protein repertoires. mdpi.complos.org Understanding these species-specific roles of Skp is crucial for comprehending bacterial physiology and pathogenesis in different contexts.

Development of Modulators Targeting Skp Activity

Given Skp's essential role in the biogenesis of outer membrane proteins and potentially other crucial proteins, it represents a potential target for the development of novel antimicrobial agents. nih.govmdpi.com Disrupting Skp function could compromise the integrity of the bacterial outer membrane or impair the production of essential virulence factors, thereby inhibiting bacterial growth or rendering them more susceptible to host defenses or other antibiotics. mdpi.com

Future research directions include the identification and development of small molecules or peptides that can modulate Skp activity. nih.govnih.govtandfonline.com This could involve inhibitors that prevent Skp from binding to its substrates, molecules that interfere with its trimerization or conformational dynamics, or compounds that promote premature substrate release. researchgate.net The development of such modulators requires a detailed understanding of Skp's structure, its interaction sites with client proteins, and its functional cycle. researchgate.net Computational approaches and high-throughput screening methods are likely to play a significant role in the discovery and optimization of Skp-targeting compounds. nih.govtandfonline.com

Systems Biology Approaches to Periplasmic Proteostasis Networks

Skp does not function in isolation but is part of a complex network of chaperones, proteases, and folding catalysts that maintain protein homeostasis in the bacterial periplasm. frontiersin.orgpnas.orgplos.org Future research will increasingly employ systems biology approaches to understand how Skp integrates with other components of this network and how their collective activities ensure efficient protein folding and quality control. pnas.orgplos.org

Q & A

Q. What is the mechanistic role of Skp in bacterial outer membrane protein (OMP) biogenesis?

Skp acts as a cavity-chaperone, binding unfolded OMPs (e.g., OmpA) to prevent aggregation during transport to the outer membrane. Structural studies reveal that Skp's cavity accommodates the β-barrel domain of OMPs while allowing independent folding of periplasmic domains. This domain-specific chaperoning is critical for maintaining substrate solubility and facilitating efficient membrane insertion. To validate this mechanism, researchers can use NMR relaxation experiments and cross-linking assays to probe Skp-substrate interactions .

Q. How can researchers identify conserved structural features of Skp across bacterial species?

Comparative sequence alignment tools like MSA (Multiple Sequence Alignment) are essential. For example, Skp sequences from Pasteurella multocida strains (affecting diverse hosts) show 100% conservation in functional domains, indicating evolutionary stability. Researchers should retrieve sequences from databases like NCBI, analyze variable amino acids (e.g., proline, aspartic acid), and use tools such as SeqAPASS to explore cross-species susceptibility and structural homology .

Q. What experimental techniques are suitable for studying Skp-substrate binding dynamics?

  • NMR Spectroscopy : Detects conformational changes in Skp-bound substrates (e.g., unfolded β-barrel vs. folded periplasmic domains of OmpA).
  • Cross-linking assays : Identify proximity between Skp and substrate residues.
  • Scanning Kelvin Probe (SKP) : Measures work function variations to assess material stability under experimental conditions (ensure probe tip material has reproducible work function) .

Advanced Research Questions

Q. How to resolve contradictions in Skp's substrate-binding mechanisms reported across studies?

Discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength) or substrate size. Researchers should:

  • Perform in vitro reconstitution assays under controlled periplasmic-like conditions.
  • Use cryo-EM to visualize Skp-OMP complexes at near-atomic resolution.
  • Compare findings with in vivo data from bacterial mutants lacking Skp .

Q. What computational tools integrate Skp interaction data for systems-level analysis?

  • Proteins API : Retrieve structural and functional annotations (e.g., UniProtKB entries) via programmatic queries. Example: Search for Skp (UniProt ID P0AEW6) to access interaction networks and post-translational modifications.
  • SPARQL endpoints : Execute federated queries linking Skp data with DrugBank or other resources to explore drug-target interactions .

Q. How to design experiments distinguishing Skp's chaperone activity from other periplasmic chaperones (e.g., SurA, DegP)?

  • Genetic knockout strains : Compare OMP folding efficiency in Δskp, ΔsurA, and double mutants.
  • Pulse-chase assays : Track OMP maturation rates in the presence/absence of specific chaperones.
  • Aggregation assays : Monitor substrate solubility via size-exclusion chromatography under stress conditions .

Data Analysis & Presentation

Q. How should researchers present conflicting Skp functional data in publications?

  • Use tables to summarize studies, highlighting variables (e.g., substrate type, experimental conditions). Example:
StudySubstrateMethodKey FindingLimitation
A (2023)OmpANMRSkp binds β-barrel domainIn vitro conditions
B (2024)OmpCCryo-EMSkp induces partial foldingLow resolution
  • Discuss methodological limitations and propose validation strategies (e.g., orthogonal techniques) .

Q. What statistical approaches validate Skp's role in disease models (e.g., bacterial pathogenesis)?

  • Multivariate regression : Correlate Skp expression levels with bacterial virulence in host infection models.
  • Meta-analysis : Aggregate data from transcriptomic studies (e.g., NCBI GEO datasets) to identify conserved Skp-regulated pathways .

Resource Guidance

  • Avoid unreliable sources : Exclude commercial platforms (e.g., BenchSci) and prioritize peer-reviewed databases (UniProt, NCBI) .
  • Literature review : Use Google Scholar with Boolean strings (e.g., "Skp protein" AND "chaperone mechanism") and filter by citations to identify seminal papers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.